Spiramine A

Platelet aggregation PAF antagonist Cardiovascular pharmacology

Spiramine A's 15-O-acetyl substitution confers selective PAF antagonism (IC50 6.7 µM), unlike broad-spectrum analogs (e.g., Spiramine C1). This structural specificity eliminates off-target antiplatelet effects, ensuring clean, interpretable data in mechanistic studies of thrombosis, inflammation, and cardiovascular signaling. Also serves as an essential reference standard for Spiraea phytochemistry and diterpenoid alkaloid biosynthesis research.

Molecular Formula C24H33NO4
Molecular Weight 399.5 g/mol
Cat. No. B12391969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiramine A
Molecular FormulaC24H33NO4
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(=C)C2CCC13C(C2)C45CCCC6(C4CC3OC5N7C6OCC7)C
InChIInChI=1S/C24H33NO4/c1-13-15-5-8-24(19(13)28-14(2)26)17(11-15)23-7-4-6-22(3)16(23)12-18(24)29-21(23)25-9-10-27-20(22)25/h15-21H,1,4-12H2,2-3H3/t15?,16-,17+,18-,19+,20+,21+,22-,23+,24-/m1/s1
InChIKeyZPELMDXCJZDIBP-NCANIYPBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiramine A (CAS 114531-28-1): An Atisine-Type Diterpenoid Alkaloid from Spiraea japonica


Spiramine A (also known as Spiramine C acetate (ester)) is a naturally occurring atisine-type C20-diterpenoid alkaloid first isolated from the roots of Spiraea japonica var. acuminata Franch [1]. Its structure was elucidated through chemical and spectroscopic methods, confirming it belongs to the isoatisine subclass of diterpenoid alkaloids [1]. The compound has been consistently isolated alongside other spiramines (B, C, D) in multiple Spiraea japonica varieties [2]. Spiramine A is characterized by its atisane carbon skeleton with a distinctive oxazolidine ring system, a structural feature shared among spiramine alkaloids that is essential for their pharmacological activity [3].

Why Spiramine A Cannot Be Interchanged with Generic Atisine-Type Alkaloids


Although spiramines A, B, C, and D share a common atisine-type C20-diterpenoid alkaloid scaffold isolated from Spiraea japonica, their distinct substitution patterns confer dramatically divergent pharmacological profiles that preclude generic substitution [1]. The primary structural variable—the nature and position of esterification at the C-15 position—directly governs target selectivity. Spiramine A possesses a specific 15-O-acetyl substitution that distinguishes it from spiramine C (15-OH), a difference that fundamentally alters the compound's biological behavior from selective PAF receptor antagonism (Spiramine A) to broad-spectrum, non-selective antiplatelet activity across multiple aggregation pathways (Spiramine C1, a spiramine C derivative) [2]. Furthermore, the oxazolidine ring, a conserved feature among spiramines, is essential for PAF-induced antiplatelet activity, but the quantitative potency and selectivity are fine-tuned by peripheral modifications [2]. Thus, procurement of a generic 'spiramine' or 'atisine-type alkaloid' without precise structural specification will yield unpredictable and potentially confounding experimental outcomes.

Spiramine A: Comparative Quantitative Evidence for Scientific Procurement


PAF-Induced Platelet Aggregation: Spiramine A vs. Spiramine C1 – A Study in Selectivity

Spiramine A exhibits potent and highly selective inhibition of platelet-activating factor (PAF)-induced rabbit platelet aggregation with an IC50 of 6.7 µM [1]. In direct contrast, the closely related analog spiramine C1 (a spiramine C derivative) is non-selective, inhibiting PAF (IC50 30.5 µM), ADP (IC50 56.8 µM), and arachidonic acid (IC50 29.9 µM)-induced aggregation [2]. This demonstrates that the structural distinction between Spiramine A and Spiramine C1 translates into a >4.5-fold difference in PAF potency and a complete divergence in target selectivity.

Platelet aggregation PAF antagonist Cardiovascular pharmacology Anti-thrombotic

Mechanism of Action: Selective PAF Antagonism vs. Broad-Spectrum Antiplatelet Activity

Spiramine A is part of a class of 12 atisine-type diterpene alkaloids that significantly inhibit PAF-induced platelet aggregation in a concentration-dependent manner but have no effect on ADP- or arachidonic acid-induced aggregation, exhibiting a selective inhibition profile [1]. This selective PAF antagonism is in stark contrast to the non-selective action of spiramine C1, which concentration-dependently inhibits aggregation induced by all three agonists [1].

Mechanism of action Signal transduction Receptor pharmacology PAF receptor

Structural Basis for Differential Activity: The Role of C-15 Substitution and the Oxazolidine Ring

Primary SAR studies have identified that the oxygen substitution at the C-15 position and the presence of an oxazolidine ring in spiramine alkaloids are essential for their antiplatelet aggregation effects [1]. Spiramine A, with its 15-O-acetyl group, exhibits high PAF selectivity (IC50 6.7 µM). In contrast, spiramine C1, which lacks this specific substitution pattern, demonstrates non-selective inhibition of PAF, ADP, and arachidonic acid pathways [1]. This direct correlation between a precise structural feature (C-15 acetyl) and a specific functional outcome (selective PAF antagonism) provides a rational basis for compound selection.

Structure-Activity Relationship (SAR) Medicinal chemistry Diterpenoid alkaloids Molecular pharmacology

Biosynthetic Pathway Characterization: Spiramine A as a Defined End-Product

Spiramine A is a well-defined end-product in the biosynthetic pathway of atisine-type diterpenoid alkaloids, with spiraminol identified as its diterpene precursor [1]. Feeding experiments using L-[2-13C,15N]serine in in vitro cultured plantlets and cell-free enzymatic transformations, combined with LC-MS and tandem MS analyses, demonstrated the specific incorporation of the labeled serine into spiramines A/B and C/D, confirming L-serine as a nitrogen source [1]. This detailed biosynthetic characterization, including the identification of intermediates, provides a level of biochemical understanding that is not available for many other atisine-type alkaloids.

Biosynthesis Natural product chemistry Metabolic engineering Isotopic labeling

Spiramine A: Evidence-Based Application Scenarios for Research and Procurement


Selective Pharmacological Probe for PAF Receptor-Mediated Platelet Aggregation

Given its potent (IC50 6.7 µM) and highly selective inhibition of PAF-induced platelet aggregation without affecting ADP or arachidonic acid pathways [1], Spiramine A is an ideal tool compound for dissecting the specific role of the PAF receptor in thrombosis, inflammation, and cardiovascular signaling. Its use avoids the confounding off-target antiplatelet effects observed with non-selective analogs like spiramine C1 [2], ensuring cleaner, more interpretable data in mechanistic studies.

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies on Atisine-Type Alkaloids

Spiramine A serves as a critical reference standard and starting point for SAR investigations focused on the atisine scaffold. The established link between its specific 15-O-acetyl substitution and selective PAF antagonism, contrasted with the broad-spectrum activity of spiramine C1 [2], provides a clear framework for designing and evaluating novel derivatives aimed at modulating potency and selectivity for PAF and other therapeutic targets [2].

Reference Standard for Natural Product Chemistry and Quality Control of Spiraea japonica Extracts

As one of the originally isolated and structurally characterized atisine-type alkaloids from Spiraea japonica [1], Spiramine A is an essential reference compound for the phytochemical analysis, standardization, and quality control of botanical extracts derived from Spiraea species. Its consistent isolation alongside other spiramines [3] makes it a reliable marker for authentication and batch-to-batch consistency assessment.

Biosynthetic and Metabolic Engineering Studies of Diterpenoid Alkaloids

The partial elucidation of Spiramine A's biosynthetic pathway, including the identification of its diterpene precursor (spiraminol) and nitrogen source (L-serine) [4], positions it as a valuable substrate and analytical standard for studies on diterpenoid alkaloid biosynthesis. It can be used in feeding experiments, enzyme assays, and the development of engineered production systems in heterologous hosts.

Technical Documentation Hub

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